![molecular formula C13H16N2O2 B1523985 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide CAS No. 1311317-10-8](/img/structure/B1523985.png)
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Overview
Description
“1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide” is a chemical compound with the CAS Number: 1311317-10-8 . It has a molecular weight of 232.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide . The InChI code for this compound is 1S/C13H16N2O2/c1-15-11(16)8-7-10(13(14)17)12(15)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H2,14,17) .Physical And Chemical Properties Analysis
The compound “1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide” is a powder that is stored at room temperature . It has a molecular weight of 232.28 .Scientific Research Applications
Cobalt-catalyzed Coupling Reactions
A study demonstrated the ortho-alkylation of aromatic carboxamides, including derivatives similar to 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide, with Grignard reagents in the presence of a cobalt catalyst. This process occurs smoothly at room temperature, using air as the oxidant, highlighting a method for functionalizing carboxamide derivatives through directed C-H bond activation (Chen et al., 2011).
Aminocarbonylation Reactions
Aminocarbonylation of iodobenzene and iodoalkenes using amino acid methyl esters was investigated, producing 2-oxo-carboxamide type derivatives, akin to the compound of interest. This reaction was executed under conventional conditions and in ionic liquids, offering a pathway to synthesize carboxamide derivatives with varied substituents (Müller et al., 2005).
Synthesis of Piperidinones
Research on substituted piperidinones, which share a structural motif with 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide, explored their synthesis and potential as substance P antagonists. This work underscores the versatility of piperidinone carboxamides in medicinal chemistry applications (Burdzhiev & Stanoeva, 2010).
Electrophilic Amination
The use of 3-aryl-N-carboxamido oxaziridines for electrophilic amination of carbanions was explored, offering insights into the synthesis of aminated derivatives of carboxamides. This method could potentially be applied to modify compounds similar to 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide for diverse research applications (Armstrong et al., 2000).
Chemosensors
Investigation into coumarin-based fluorophores for selective detection of Cu2+ and H2PO4− ions revealed a novel application of carboxamide derivatives in the development of highly sensitive and selective chemosensors. This research highlights the utility of carboxamide structures in sensor technologies (Meng et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15-11(16)8-7-10(13(14)17)12(15)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPYFDAXQGYUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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